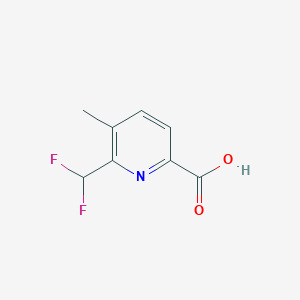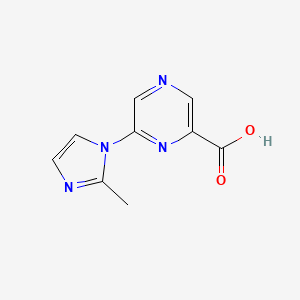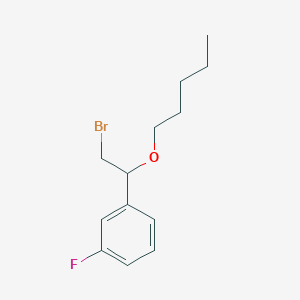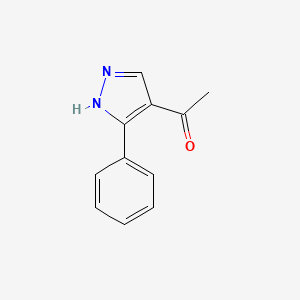![molecular formula C12H14ClF3N2 B13542608 {1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)
{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine is a complex organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, attached to a cyclopentylmethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.
Cyclopentylmethanamine Attachment: The cyclopentylmethanamine moiety is introduced via nucleophilic substitution reactions, often using cyclopentylamine as a starting material.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can be performed on the pyridine ring or the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for developing new drugs, particularly those targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of {1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain receptors or enzymes, modulating their activity. The cyclopentylmethanamine moiety may also play a role in its overall biological activity by influencing its pharmacokinetics and distribution within the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanol
- {1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}amine
Uniqueness
The unique combination of the chloro, trifluoromethyl, and cyclopentylmethanamine groups in {1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine distinguishes it from similar compounds. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H14ClF3N2 |
|---|---|
Molekulargewicht |
278.70 g/mol |
IUPAC-Name |
[1-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl]methanamine |
InChI |
InChI=1S/C12H14ClF3N2/c13-10-9(11(7-17)3-1-2-4-11)5-8(6-18-10)12(14,15)16/h5-6H,1-4,7,17H2 |
InChI-Schlüssel |
HRELLJMJVYQILC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CN)C2=C(N=CC(=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)





![octahydro-1H-pyrrolo[3,2-c]pyridin-2-onehydrochloride](/img/structure/B13542567.png)




![4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)
![2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13542599.png)
